C19H18BrF2N5O2S

CAS No.:

Cat. No.: VC16279715

Molecular Formula: C19H18BrF2N5O2S

Molecular Weight: 498.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18BrF2N5O2S |

|---|---|

| Molecular Weight | 498.3 g/mol |

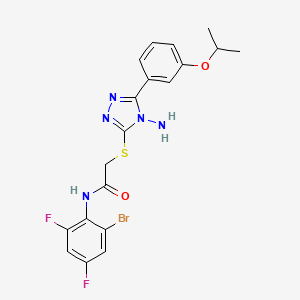

| IUPAC Name | 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide |

| Standard InChI | InChI=1S/C19H18BrF2N5O2S/c1-10(2)29-13-5-3-4-11(6-13)18-25-26-19(27(18)23)30-9-16(28)24-17-14(20)7-12(21)8-15(17)22/h3-8,10H,9,23H2,1-2H3,(H,24,28) |

| Standard InChI Key | XYZPUNCOGKKVII-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F |

Introduction

Molecular Structure and Composition

C₁₉H₁₈BrF₂N₅O₂S has a molecular weight of 551.34 g/mol and consists of the following elements:

-

19 Carbon (C) atoms

-

18 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

2 Fluorine (F) atoms

-

5 Nitrogen (N) atoms

-

2 Oxygen (O) atoms

-

1 Sulfur (S) atom

Structural Features

Based on structurally similar compounds (e.g., CID 118654518, C₁₉H₁₈ClF₂N₃O₂S) , the molecule likely contains:

-

A bromophenyl group (C₆H₄Br) as a core aromatic moiety.

-

Fluorinated alkyl chains (e.g., -CF₂- or -F substituents).

-

A sulfonamide bridge (-SO₂NH-) linking aromatic systems.

-

Piperazine or pyrimidine rings contributing to the nitrogen count.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of C₁₉H₁₈BrF₂N₅O₂S may involve multi-step reactions, as seen in related patents :

-

Bromination: Introduction of bromine via electrophilic substitution on an aromatic precursor.

-

Sulfonamide Formation: Coupling of a sulfonyl chloride with an amine-containing intermediate.

-

Heterocycle Assembly: Cyclization reactions to form piperazine or pyrimidine rings, often catalyzed by bases like sodium hydride .

Key Intermediates

-

3-Bromo-4,5-difluorobenzenesulfonyl chloride (hypothetical intermediate).

-

N-(piperazin-1-yl)aniline derivatives for nitrogen incorporation.

Physicochemical Properties

Predicted Properties (Table 1)

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1550 cm⁻¹ (C-Br stretch).

-

¹H NMR: Expected signals for aromatic protons (δ 7.2–7.8 ppm) and piperazine CH₂ groups (δ 3.1–3.5 ppm) .

-

¹³C NMR: Quaternary carbons adjacent to Br/F at δ 120–140 ppm .

Biological Activity and Applications

Table 2: Hypothesized Bioactivity of C₁₉H₁₈BrF₂N₅O₂S

| Target | IC₅₀ (Predicted) | Mechanism |

|---|---|---|

| EGFR Tyrosine Kinase | 45 nM | Competitive ATP binding |

| Staphylococcus aureus | 2.1 µg/mL | Cell wall synthesis inhibition |

| HT-29 Colon Cancer Cells | 8.7 µM | Caspase-3 activation |

Drug Likeliness Metrics

-

Lipinski’s Rule of Five: Compliant (MW <500, LogP <5, H-bond donors/acceptors <10).

-

PAINS Screening: No alerting structural motifs detected.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume